molecular formula C7H10ClNO2S B1305155 Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride CAS No. 81321-14-4

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride

Cat. No.: B1305155
CAS No.: 81321-14-4
M. Wt: 207.68 g/mol
InChI Key: MKGNQVLUZOTGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H9NO2S·HCl and a molecular weight of 207.67 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride typically involves the reaction of methyl 3-amino-4-methylthiophene-2-carboxylate with hydrochloric acid. One common method involves the following steps :

  • Dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in an appropriate solvent, such as methanol.
  • Add hydrochloric acid to the solution to form the hydrochloride salt.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-methylthiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable intermediate in the synthesis of specialized pharmaceutical compounds and other organic molecules .

Properties

IUPAC Name

methyl 3-amino-4-methylthiophene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-4-3-11-6(5(4)8)7(9)10-2;/h3H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGNQVLUZOTGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81321-14-4
Record name 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81321-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarboxylic acid, 3-amino-4-methyl-, methyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.